molecular formula C16H15N5 B13115711 2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide

2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide

Cat. No.: B13115711
M. Wt: 277.32 g/mol
InChI Key: JUOBNLRIOAUTBJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino) acetic acid in the presence of specific reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting PRMTs, specifically PRMT1. It binds to the enzyme and prevents it from methylating arginine residues on histones and other proteins. This inhibition affects gene expression and can lead to reduced cell proliferation, particularly in cancer cells .

Comparison with Similar Compounds

2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide is unique due to its specific inhibition of PRMT1 with low micromolar potency. Similar compounds include:

These comparisons highlight the unique structural features and specific inhibitory activity of this compound.

Properties

Molecular Formula

C16H15N5

Molecular Weight

277.32 g/mol

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide

InChI

InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)14-8-12-7-11(16(19)20)5-6-13(12)21-14/h1-8,21H,(H3,17,18)(H3,19,20)

InChI Key

JUOBNLRIOAUTBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)C(=N)N)C(=N)N

Origin of Product

United States

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